molecular formula C17H23N5O2 B6005341 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide

2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide

Cat. No. B6005341
M. Wt: 329.4 g/mol
InChI Key: VZUBFFOPCOPVOU-UHFFFAOYSA-N
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Description

2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide involves the inhibition of the vesicular monoamine transporter (VMAT). This transporter is responsible for the packaging of neurotransmitters into vesicles, and inhibition of VMAT can lead to increased levels of neurotransmitters in the synapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of neurotransmitters in the synapse, particularly dopamine and serotonin. This can lead to a variety of effects, including increased locomotor activity and enhanced learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide in lab experiments is its specificity for VMAT inhibition. This allows for precise manipulation of neurotransmitter levels in the synapse. However, one limitation is the potential for off-target effects, as VMAT is not the only transporter that can package neurotransmitters into vesicles.

Future Directions

There are several future directions for research on 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly those involving dopamine and serotonin dysregulation. Another area of interest is its potential as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic plasticity. Additionally, further investigation into the specificity and potential off-target effects of VMAT inhibition by this compound is warranted.

Synthesis Methods

The synthesis method for 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide involves a series of chemical reactions. One method involves the reaction of 2-pyridinecarboxylic acid with 2-(2-aminoethyl)piperidine, followed by the addition of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid. The resulting compound is then acetylated to yield this compound.

Scientific Research Applications

2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been studied for its potential as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

2-[1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11(2)16-20-17(24-21-16)12-6-7-15(19-10-12)22-8-4-3-5-13(22)9-14(18)23/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUBFFOPCOPVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3CCCCC3CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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